(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone
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Overview
Description
(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone is a complex organic compound with the molecular formula C14H20BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, an imino group, and a lambda6-sulfanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The brominated intermediate is then reacted with an imino group and a 4-methyloxan-4-ylmethyl group under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone involves its interaction with specific molecular targets. The bromine and imino groups are crucial for binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone
- (5-Fluoro-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone
Uniqueness
Compared to its analogs, (5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This makes it particularly valuable in applications requiring precise molecular recognition and binding.
Properties
Molecular Formula |
C14H20BrNO3S |
---|---|
Molecular Weight |
362.28 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)-imino-[(4-methyloxan-4-yl)methyl]-oxo-λ6-sulfane |
InChI |
InChI=1S/C14H20BrNO3S/c1-14(5-7-19-8-6-14)10-20(16,17)13-9-11(15)3-4-12(13)18-2/h3-4,9,16H,5-8,10H2,1-2H3 |
InChI Key |
RNQXWKUYJVFDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)CS(=N)(=O)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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